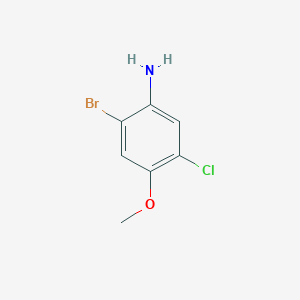2-Bromo-5-chloro-4-methoxyaniline
CAS No.: 685536-12-3
Cat. No.: VC8131346
Molecular Formula: C7H7BrClNO
Molecular Weight: 236.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 685536-12-3 |
|---|---|
| Molecular Formula | C7H7BrClNO |
| Molecular Weight | 236.49 g/mol |
| IUPAC Name | 2-bromo-5-chloro-4-methoxyaniline |
| Standard InChI | InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 |
| Standard InChI Key | OYKPVXIOTZMOKW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)Br)N)Cl |
| Canonical SMILES | COC1=C(C=C(C(=C1)Br)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Bromo-5-chloro-4-methoxyaniline (IUPAC name: 2-bromo-5-chloro-4-methoxybenzenamine) has the molecular formula C₇H₇BrClNO, with a molecular weight of 236.49 g/mol . The methoxy group (-OCH₃) at position 4, bromine at position 2, and chlorine at position 5 create distinct electronic and steric effects that influence its reactivity and interactions (Figure 1).
Key Structural Features:
-
Halogen Substituents: Bromine and chlorine atoms introduce electron-withdrawing effects, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions.
-
Methoxy Group: The methoxy group acts as an electron-donating substituent via resonance, increasing electron density at the para and ortho positions relative to itself.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 2-bromo-5-chloro-4-methoxyaniline typically involves sequential halogenation and methoxylation steps starting from a precursor aniline derivative. A plausible route is outlined below:
Step 1: Methoxylation of 4-Aminophenol
4-Aminophenol undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield 4-methoxyaniline .
Step 2: Directed Bromination
Bromination at position 2 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions. The methoxy group directs bromination to the ortho position due to its electron-donating nature .
Step 3: Chlorination at Position 5
Chlorine is introduced at position 5 using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or Cl₂ in the presence of a Lewis catalyst (e.g., FeCl₃). The existing substituents influence regioselectivity, favoring chlorination at the meta position relative to the methoxy group .
Industrial-Scale Considerations
Industrial production prioritizes cost-effective reagents and high yields. Continuous-flow reactors and catalytic systems (e.g., Pd-based catalysts) may optimize halogenation steps, while purification techniques like column chromatography or recrystallization ensure product purity.
Physicochemical Properties
While experimental data specific to 2-bromo-5-chloro-4-methoxyaniline are scarce, analogs such as 4-bromo-5-chloro-2-methoxyaniline provide approximate benchmarks :
| Property | Value (Analog) | Estimated Value (Target Compound) |
|---|---|---|
| Molecular Weight (g/mol) | 236.49 | 236.49 |
| LogP | 3.27 | 3.1–3.5 |
| Polar Surface Area (Ų) | 35.25 | 35–40 |
The lower LogP compared to non-halogenated anilines suggests moderate hydrophobicity, balancing solubility in organic solvents and limited aqueous solubility.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution at positions activated by the methoxy group. For example:
-
Nitration: Concentrated HNO₃ introduces nitro groups at positions ortho or para to the methoxy group.
-
Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives at similar positions.
Nucleophilic Aromatic Substitution
Halogen substituents enable nucleophilic displacement under harsh conditions. For instance, the bromine atom may be replaced by amines or alkoxides in the presence of Cu catalysts .
Industrial Applications
Agrochemical Intermediates
Halogenated anilines serve as precursors to herbicides and pesticides. The bromine and chlorine atoms enhance stability and bioactivity, making this compound a candidate for developing novel agrochemicals .
Material Science
Incorporation into polymers or coatings could leverage its halogen content for flame retardancy or UV resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume